Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide
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Overview
Description
Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiophenes. This compound is characterized by a benzene ring fused to a thiophene ring, with an aldehyde group at the 5-position and a sulfone group at the 1,1-position. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide can be synthesized through various methods. One common approach involves the reaction of benzo[b]thiophene with appropriate reagents to introduce the aldehyde and sulfone groups. For instance, the compound can be synthesized by the reaction of benzo[b]thiophene with sulfonhydrazides and internal alkynes under electrochemical conditions . The reaction conditions typically involve room temperature and constant current electrolysis in undivided cells .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aldehyde and sulfone groups, which are reactive functional groups.
Common Reagents and Conditions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfone group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under basic conditions.
Major Products Formed
The major products formed from these reactions include benzo[b]thiophene-5-carboxylic acid, benzo[b]thiophene-5-methanol, and various substituted derivatives of this compound .
Scientific Research Applications
Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of benzo[b]thiophene-5-carbaldehyde 1,1-dioxide is not fully understood. it is believed that the compound exerts its effects through interactions with specific molecular targets and pathways. For example, benzothiophene derivatives have been shown to inhibit enzymes such as cholinesterases and to interfere with cellular signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-5-carbaldehyde: Lacks the sulfone group at the 1,1-position.
Benzo[b]thiophene-1,1-dioxide: Lacks the aldehyde group at the 5-position.
Benzo[b]thiophene-5-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group at the 5-position.
Uniqueness
Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide is unique due to the presence of both the aldehyde and sulfone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H6O3S |
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Molecular Weight |
194.21 g/mol |
IUPAC Name |
1,1-dioxo-1-benzothiophene-5-carbaldehyde |
InChI |
InChI=1S/C9H6O3S/c10-6-7-1-2-9-8(5-7)3-4-13(9,11)12/h1-6H |
InChI Key |
UGLMWACQKDHXGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2(=O)=O)C=C1C=O |
Origin of Product |
United States |
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